An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methyl-2H-pyridazin-3-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 4-Amino-6-methyl-2H-pyridazin-3-one. The information is curated for professionals in the fields of chemical research and drug development.
Core Physicochemical Properties
Quantitative data for 4-Amino-6-methyl-2H-pyridazin-3-one is limited in publicly available experimental literature. The following table summarizes the known identifiers and basic molecular properties. Where experimental data is unavailable, this is noted.
| Property | Value | Source |
| CAS Number | 13925-21-8 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | Data not available in literature | |
| Boiling Point | Data not available in literature | |
| Solubility | Data not available in literature | |
| pKa | Data not available in literature | |
| LogP | Data not available in literature |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous pyridazinone derivatives.[2][3]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable β-ketoester, followed by cyclization and amination.
Detailed Experimental Protocols
Step 1: Synthesis of 6-methyl-2H-pyridazin-3-one (Intermediate 2)
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Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
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Reaction Conditions: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-2H-pyridazin-3-one.
Step 2: Nitration to form 4-Nitro-6-methyl-2H-pyridazin-3-one (Intermediate 3)
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Reaction Setup: 6-methyl-2H-pyridazin-3-one (1 equivalent) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.
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Reaction Conditions: The reaction is stirred at a low temperature (0-10 °C) for 2-3 hours.
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Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitro derivative. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.
Step 3: Reduction to 4-Amino-6-methyl-2H-pyridazin-3-one (Final Product)
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Reaction Setup: The 4-nitro-6-methyl-2H-pyridazin-3-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
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Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-6-methyl-2H-pyridazin-3-one. The final product can be purified by column chromatography or recrystallization.
Analytical Characterization
The structural confirmation of the synthesized 4-Amino-6-methyl-2H-pyridazin-3-one would typically involve the following analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[4][5][6]
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FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the pyridazinone ring, and C=C/C=N vibrations.[7][8][9]
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Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10]
Biological Activity and Signaling Pathway
Derivatives of 4-amino-pyridazin-3-one have been identified as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3] FABP4 is a key protein in lipid metabolism and inflammatory pathways, making it a therapeutic target for conditions like type 2 diabetes, atherosclerosis, and certain cancers.[11][12]
Mechanism of FABP4 Inhibition
FABP4 functions by binding to fatty acids and transporting them within cells, which in turn modulates various signaling pathways.[11][12] Inhibition of FABP4 by small molecules like 4-Amino-6-methyl-2H-pyridazin-3-one is thought to occur through competitive binding in the fatty acid-binding pocket of the protein.[11] This prevents the natural ligands from binding and subsequently disrupts the downstream signaling cascades.
Signaling Pathway of FABP4 and its Inhibition
The following diagram illustrates the role of FABP4 in inflammation and fibrosis and how its inhibition can mitigate these processes.
Inhibition of FABP4 has been shown to suppress the activation of the NLRP3 inflammasome and the TGF-β pathway, which are critical mediators of inflammation and fibrosis, respectively.[13][14] Therefore, 4-Amino-6-methyl-2H-pyridazin-3-one, as a potential FABP4 inhibitor, could have therapeutic applications in diseases characterized by these pathological processes.
Conclusion
4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound of interest due to the established biological activities of the broader pyridazinone class. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis, characterization, and potential mechanism of action as a FABP4 inhibitor. Further research is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Fatty Acid-Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
